(3S)-1,1-Diphenylbutane-1,3-diol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
73151-77-6 |
|---|---|
Molecular Formula |
C16H18O2 |
Molecular Weight |
242.31 g/mol |
IUPAC Name |
(3S)-1,1-diphenylbutane-1,3-diol |
InChI |
InChI=1S/C16H18O2/c1-13(17)12-16(18,14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,13,17-18H,12H2,1H3/t13-/m0/s1 |
InChI Key |
WAGALWVQWKDBCI-ZDUSSCGKSA-N |
Isomeric SMILES |
C[C@@H](CC(C1=CC=CC=C1)(C2=CC=CC=C2)O)O |
Canonical SMILES |
CC(CC(C1=CC=CC=C1)(C2=CC=CC=C2)O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3s 1,1 Diphenylbutane 1,3 Diol and Analogues
Stereoselective and Enantioselective Approaches
Stereoselective and enantioselective synthesis are cornerstones of modern organic chemistry, allowing for the preparation of single enantiomers from prochiral starting materials. For 1,3-diols, these methods typically involve either the stereocontrolled reduction of a ketone precursor, such as 4-hydroxy-4,4-diphenylbutan-2-one, or the construction of the carbon skeleton with simultaneous establishment of the chiral centers.
Asymmetric reduction of the ketone group in a precursor molecule is a direct and widely used strategy to install the chiral alcohol functionality found in (3S)-1,1-Diphenylbutane-1,3-diol. This can be achieved through biological catalysts or through chemical reagents modified with chiral components.
Alcohol dehydrogenases (ADHs) are enzymes that catalyze the reversible oxidation and reduction of alcohols and carbonyl compounds, respectively, often with high levels of stereoselectivity. frontiersin.org These biocatalysts are highly valued for their ability to perform asymmetric reductions of prochiral ketones under mild reaction conditions. nih.govmdpi.com ADHs utilize nicotinamide (B372718) cofactors, such as NAD(P)H, as the source of hydride for the reduction. frontiersin.org
The synthesis of chiral diols, including analogues of this compound, can be effectively accomplished using ADHs. For instance, various ADHs have been successfully employed for the stereoselective reduction of dicarbonyl compounds to their corresponding chiral diols. mdpi.com Alcohol dehydrogenase from Ralstonia sp. (RasADH), when overexpressed in E. coli, has demonstrated high activity and selectivity in the reduction of 1,4-diaryl-1,4-diones, producing the corresponding diols with excellent diastereo- and enantioselectivity (>98% de, >99% ee). mdpi.com Similarly, ADHs from Leifsonia sp. and mutated reductases from Rhodococcus have been used for the production of chiral 1,3-butanediol (B41344) from 4-hydroxy-2-butanone (B42824), achieving high yields and enantiomeric excesses. researchgate.netnih.gov
A variant of ADH from Lactobacillus kefir has shown remarkable efficiency in reducing a wide range of ketones, achieving high conversions (>99%) and excellent enantiomeric excess (up to >99% ee) for the desired alcohol products. nih.gov The versatility of these enzymes allows for the production of specific stereoisomers by selecting the appropriate biocatalyst. mdpi.com
| Enzyme Source | Substrate Type | Product Stereoselectivity | Conversion/Yield | Reference |
| Ralstonia sp. (E. coli/RasADH) | 1,4-Diphenylbutane-1,4-dione | (1S,4S)-diol (>98% de, >99% ee) | 82% conv. | mdpi.com |
| Lactobacillus kefir (E. coli/Lk-ADH Prince) | Prochiral ketones | (R)-alcohols (>99% ee) | >99% conv. | nih.gov |
| Leifsonia sp. S749 (LSADH) | Acetophenone | (R)-1-phenylethanol (99% ee) | High | nih.gov |
| Rhodococcus (mutated PAR) | 4-hydroxy-2-butanone | (S)-1,3-butanediol (87% ee) | High | researchgate.net |
Chemical methods for asymmetric reduction often rely on modifying standard reducing agents, like sodium borohydride (B1222165) (NaBH₄), with chiral auxiliaries or employing chiral catalysts. These chiral modifiers create a chiral environment around the reducing agent, directing the hydride attack to one face of the prochiral ketone.
A common strategy involves the preparation of chiral hydride reducing agents from the reaction of NaBH₄ with chiral compounds such as tartaric acid. nih.gov This approach has been successfully used for the enantioselective reduction of dihydroisoquinolines, demonstrating a versatile method for creating chiral centers. nih.gov Another established method is the CBS reduction, which uses a borane (B79455) reagent in the presence of a catalytic amount of an oxazaborolidine derived from a chiral amino alcohol. This system is highly effective for the enantioselective reduction of prochiral ketones. A domino process combining an aldol (B89426) coupling with a subsequent reduction mediated by reagents derived from isopinocampheol (Ipc) has been shown to produce 1,3-anti diols with excellent stereoselectivity. nih.gov
The selection of the chiral auxiliary or reagent is critical for achieving high enantiomeric excess. These methods provide a powerful alternative to biocatalysis for accessing specific enantiomers of chiral alcohols and diols.
Aldol reactions and their variants are powerful carbon-carbon bond-forming reactions that can establish multiple stereocenters in a single operation. For the synthesis of 1,3-diols, the Aldol-Tishchenko reaction is a particularly relevant and potent strategy.
The Aldol-Tishchenko reaction is a tandem process that combines an aldol addition with a Tishchenko reduction. wikipedia.orgresearchgate.net In this sequence, a ketone enolate reacts with an aldehyde to form an aldol adduct. This intermediate then reacts with a second equivalent of the aldehyde, which facilitates an intramolecular hydride transfer, reducing the ketone of the aldol adduct to a hydroxyl group and forming a 1,3-diol monoester. researchgate.netnih.gov Subsequent hydrolysis yields the desired 1,3-diol.
This reaction is highly valuable for its ability to generate three contiguous stereocenters with a high degree of control. researchgate.net The stereochemical outcome is determined during the irreversible intramolecular hydride transfer step. nih.govnih.gov By employing chiral auxiliaries, such as N-tert-butyl sulfinimines, the reaction can be guided to produce a single diastereomer out of many possibilities with excellent yield and diastereoselectivity. nih.govnih.gov For example, the reaction of a sulfinimine derived from a ketone with an aldehyde can furnish 3-amino-1,5-diol derivatives, which are analogues of 1,3-diols, with up to >98:2 diastereomeric ratio. nih.gov
| Ketone/Imine Substrate | Aldehyde | Key Feature | Product | Diastereoselectivity (dr) | Reference |
| N-tert-butyl sulfinimine | Various aldehydes | Chiral auxiliary | 3-amino-1,5-diol derivative | Up to >98:2 | nih.gov |
| Propiophenone-derived sulfinimine | Isobutyraldehyde | Chiral auxiliary | 1,3-amino alcohol | 86:14 | nih.gov |
| Acetyl trimethylsilane | Acetaldehyde | Tandem reaction | 1,3-diol | Pure diastereoisomer | wikipedia.org |
An advanced variant of this methodology involves merging α-lithiation with the Aldol-Tishchenko reaction to construct complex polyols. nih.govacs.org In this protocol, a starting material such as a benzyl (B1604629) ether is selectively deprotonated at the α-position using a strong base to form an α-lithiobenzyl ether. nih.govacs.org This organolithium species then participates in an Aldol-Tishchenko reaction when treated with a carboxylic ester and paraformaldehyde. nih.gov
The reaction proceeds through the addition of the organolithium to the ester, generating an intermediate enolate. This enolate subsequently adds to paraformaldehyde, triggering the Aldol-Tishchenko cascade to afford 1,2,3-triol derivatives in a one-pot synthesis. nih.gov A key advantage of this method is its complete diastereocontrol, yielding the products as single diastereoisomers. This high level of selectivity is attributed to stereoelectronic preferences in the transition state of the reaction. nih.gov This approach provides a straightforward route to polyol structures bearing quaternary stereocenters. nih.govacs.org
Pinacol (B44631) Coupling Methodologies
Pinacol coupling reactions provide a powerful method for synthesizing 1,2-diols through the reductive coupling of carbonyl compounds. organic-chemistry.org While traditionally used for 1,2-diol synthesis, variations of this methodology can be adapted for the synthesis of 1,3-diol precursors. The reaction proceeds through a single electron transfer to the carbonyl group, generating radical ion intermediates that couple to form a carbon-carbon bond. organic-chemistry.org
A general procedure for a pinacol coupling reaction involves charging a flask with the desired carbonyl compound and zinc. rsc.org A solution of acetic acid in water is then added, and the mixture is stirred. rsc.org The product is then extracted and purified. rsc.org
For the synthesis of 1,3-diol analogues, a related approach involves the cross-coupling of aldehydes with α,β-unsaturated ketones mediated by a Zn/InCl3 system in aqueous media. This method offers a route to unsymmetrical pinacols, which can be precursors to 1,3-diols.
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product Type | Reference |
| Carbonyl Compound | Carbonyl Compound | Zn | Symmetrical 1,2-Diol | organic-chemistry.org |
| Aldehyde | α,β-Unsaturated Ketone | Zn/InCl3 | Unsymmetrical Pinacol |
Stereoselective Ring-Opening Reactions (e.g., of chiral epoxides with organometallic reagents)
The stereoselective ring-opening of chiral epoxides is a cornerstone for the synthesis of a variety of chiral building blocks, including 1,3-diols. nih.gov This method offers excellent control over regio- and stereoselectivity, which is crucial for constructing complex molecules. nih.govresearchgate.net The success of these reactions often depends on the choice of catalyst, nucleophile, and the inherent structural biases of the epoxide substrate. researchgate.net
A significant challenge lies in the regioselective opening of epoxides that have sterically and electronically similar substituents on both sides. nih.gov To overcome this, a directing group within the epoxide molecule can be utilized to guide the nucleophilic attack to a specific carbon of the oxirane ring. nih.gov
For instance, the regioselective cleavage of TIPS-monoprotected cis- and trans-2,3-epoxy alcohols with alkenyl Grignard reagents provides a pathway to anti- and syn-1,3-diols, respectively. mdpi.com The use of cis-propenylmagnesium bromide and vinyl Grignard reagents has led to the formation of cis- and terminal homoallylic 1,3-diols with good yields (46–88%) and high regioselectivities (95:5). mdpi.com
| Epoxide Substrate | Reagent | Product | Diastereoselectivity | Reference |
| cis-2,3-Epoxy Alcohols | Alkenyl Grignard Reagents | anti-1,3-Diols | High | mdpi.com |
| trans-2,3-Epoxy Alcohols | Alkenyl Grignard Reagents | syn-1,3-Diols | High | mdpi.com |
Furthermore, metal-catalyzed directed ring-opening reactions have been developed for various functionalized epoxides, including epoxy allylic alcohols and epoxy homoallylic alcohols, with a range of nucleophiles. nih.gov These reactions have shown high regioselectivity. nih.gov
Chemoenzymatic and Multicomponent Synthesis Strategies
Chemoenzymatic and multicomponent reactions represent modern and efficient approaches to the synthesis of complex molecules like 1,3-diols. These strategies often offer improved stereoselectivity, atom economy, and reduced synthetic steps.
Chemoenzymatic synthesis combines the selectivity of biocatalysts with the practicality of chemical reactions. rsc.org For instance, a robust Mn(III)/air/(Me2SiH)2O catalytic system can be used for the synthesis of γ-functionalized alcohols from alkenes, which are then resolved into optically active compounds through a lipase-catalyzed kinetic resolution. organic-chemistry.org This method demonstrates excellent enantioselectivity. organic-chemistry.org
Multicomponent reactions involve the coupling of three or more reactants in a single operation to form a product that contains significant portions of all the starting materials. A stereoselective multicomponent coupling of ketones, dienes, and B2(pin)2, catalyzed by Ni(cod)2 and P(t-Bu)3, followed by oxidation, yields 1,3-diols as the major product. organic-chemistry.org Another approach involves a two-pot synthesis starting from three different aldehydes and a Wittig or Horner-Wadsworth-Emmons reagent to construct a chiral syn-1,3-diol unit. acs.org
| Strategy | Key Components | Product | Advantage | Reference |
| Chemoenzymatic | Alkenes, Mn(III)/air/(Me2SiH)2O, Lipase | Optically Active γ-Functionalized Alcohols | High Enantioselectivity | organic-chemistry.org |
| Multicomponent | Ketones, Dienes, B2(pin)2, Ni(cod)2/P(t-Bu)3 | 1,3-Diols | Stereoselectivity | organic-chemistry.org |
| Multicomponent | Three Aldehydes, Wittig/HWE Reagent | Chiral syn-1,3-Diol | Two-pot synthesis | acs.org |
Optimization of Reaction Conditions and Catalyst Systems in the Preparation of this compound
The synthesis of this compound can be achieved through a multi-step process that requires careful optimization of reaction conditions at each stage. qut.edu.au A known synthetic route involves the protection of ethyl acetoacetate (B1235776), followed by a double Grignard addition, selective hydrolysis, and finally, reduction to the desired 1,3-diol. qut.edu.au
The initial protection of ethyl acetoacetate forms ethyl 3-oxobutanoate ethylene (B1197577) ketal. qut.edu.au This is followed by the addition of two equivalents of phenylmagnesium bromide to yield the protected keto-alcohol, 2-(2-methyl-1,3-dioxolan-2-yl)-1,1-diphenylmethanol. qut.edu.au Selective hydrolysis of the ketal protecting group gives 4-hydroxy-4,4-diphenylbutan-2-one. qut.edu.au The final step is the reduction of this ketone to produce 1,1-diphenylbutane-1,3-diol. qut.edu.au
The choice of reducing agent in the final step is critical for achieving the desired (3S) stereochemistry. While various reducing agents can accomplish the conversion of the ketone to the alcohol, the use of a chiral reducing agent or a catalyst system that favors the formation of the (S)-enantiomer is essential for a stereoselective synthesis. The optimization of this reduction step would involve screening different chiral reducing agents and reaction conditions (temperature, solvent) to maximize the diastereomeric and enantiomeric excess of the this compound.
| Step | Reactant | Reagent/Conditions | Product |
| 1 | Ethyl acetoacetate | Ethylene glycol, acid catalyst | Ethyl 3-oxobutanoate ethylene ketal |
| 2 | Ethyl 3-oxobutanoate ethylene ketal | Phenylmagnesium bromide | 2-(2-methyl-1,3-dioxolan-2-yl)-1,1-diphenylmethanol |
| 3 | 2-(2-methyl-1,3-dioxolan-2-yl)-1,1-diphenylmethanol | Aqueous acid | 4-hydroxy-4,4-diphenylbutan-2-one |
| 4 | 4-hydroxy-4,4-diphenylbutan-2-one | Chiral reducing agent | This compound |
Chemical Reactivity and Stereospecific Transformations of 3s 1,1 Diphenylbutane 1,3 Diol Derivatives
Intra- and Intermolecular Cyclization Reactions
The 1,3-diol motif is a versatile precursor for the synthesis of various cyclic compounds through both intramolecular (ring-forming from a single molecule) and intermolecular (ring-forming from two or more molecules) pathways.
One common intermolecular cyclization involves the reaction of 1,3-diols with aldehydes or ketones to form six-membered cyclic acetals known as 1,3-dioxanes. youtube.comorganic-chemistry.org This reaction is typically catalyzed by an acid and serves as a method for protecting the diol functionality during other synthetic steps. organic-chemistry.org For (3S)-1,1-Diphenylbutane-1,3-diol, reaction with an aldehyde like benzaldehyde (B42025) in the presence of an acid catalyst would yield a 1,3-dioxane (B1201747) derivative. youtube.com The formation of these acetals is reversible, and the diol can be regenerated by acid-catalyzed hydrolysis. organic-chemistry.org
Intramolecular cyclization is notably demonstrated in the conversion of 1,3-diols into cyclopropanes. nih.govresearchgate.net While the diol itself does not directly cyclize, it can be readily converted into a more reactive intermediate, such as a 1,3-dimesylate. researchgate.netacs.org By treating the diol with mesyl chloride, the hydroxyl groups are transformed into good leaving groups. Subsequent treatment of the resulting 1,3-dimesylate with a reducing agent like zinc dust mediates a cross-electrophile coupling reaction to form a cyclopropane (B1198618) ring. nih.govresearchgate.netacs.org This transformation is a type of 1,3-elimination reaction and has been successfully applied to complex molecules, including statin derivatives, under mild conditions. nih.govresearchgate.net
| Reaction Type | Reactant(s) | Reagents | Product Type | Reference |
| Intermolecular Cyclization | This compound, Aldehyde/Ketone | Acid catalyst (e.g., TsOH) | 1,3-Dioxane | youtube.comorganic-chemistry.org |
| Intramolecular Cyclization | This compound | 1. Mesyl chloride, base2. Zn dust, NaI | Cyclopropane | nih.govresearchgate.netacs.org |
Elimination Reactions to Form Unsaturated Systems
Elimination reactions of this compound and its derivatives provide pathways to unsaturated compounds, including alkenes and cyclopropanes, often with a high degree of stereochemical control.
The acid-catalyzed dehydration of diols is a fundamental reaction for introducing unsaturation. In the case of 1,3-diols like this compound, the elimination of one or two molecules of water can lead to the formation of unsaturated alcohols or dienes. The dehydration of 1,3-butanediol (B41344) over various catalysts has been shown to initially produce unsaturated alcohols like 3-buten-2-ol (B146109) and 2-buten-1-ol, which can then undergo further dehydration to form 1,3-butadiene. researchgate.net The reaction conditions, such as temperature and catalyst choice (e.g., silica-supported metal oxides), significantly influence the product distribution and selectivity. researchgate.net Hydrothermal dehydration, using only superheated water, is another method for deoxygenating polyols, though these substrates can be more resistant to dehydration than simple alcohols. nih.gov The mechanism of elimination (E1 vs. E2) is influenced by factors like intramolecular hydrogen bonding. nih.gov For this compound, the stereochemistry of the starting material and the reaction conditions would be critical in determining the stereochemistry of the resulting double bonds.
A key transformation of the 1,3-diol framework is the 1,3-elimination to generate cyclopropane rings. This reaction provides an alternative to the more common alkene cyclopropanation methods. nih.gov The strategy involves converting the 1,3-diol into a derivative with two leaving groups at the 1 and 3 positions, typically a 1,3-dimesylate or a 1-chloro-3-mesylate. nih.govresearchgate.net The subsequent reaction, mediated by zinc dust and sodium iodide in a solvent like THF, proceeds via a cross-electrophile coupling (XEC) mechanism to furnish the cyclopropane product. nih.govacs.org This method is valued for its mild conditions, which tolerate a variety of functional groups, and its applicability to the late-stage modification of complex molecules. nih.govresearchgate.net The conversion of statin medicinal agents, which contain 1,3-diol motifs, into their cyclopropane derivatives highlights the utility of this reaction. researchgate.netacs.org
| Elimination Type | Substrate | Key Reagents/Conditions | Primary Product(s) | Reference |
| Dehydration (E1/E2) | 1,3-Diol | Acid catalyst, heat | Unsaturated alcohol, Diene | researchgate.netnih.gov |
| 1,3-Elimination | 1,3-Dimesylate (from 1,3-diol) | Zn dust, NaI, THF | Cyclopropane | nih.govresearchgate.netacs.org |
Functional Group Interconversions and Derivatization Strategies
The hydroxyl groups of this compound are primary sites for functional group interconversions (FGIs), allowing for the synthesis of a wide range of derivatives. A common strategy involves converting the alcohols into better leaving groups, such as sulfonates, to facilitate nucleophilic substitution reactions.
The conversion of an alcohol to a sulfonate ester (e.g., tosylate or mesylate) is achieved by reacting the diol with the corresponding sulfonyl chloride (e.g., tosyl chloride or mesyl chloride) in the presence of a base like pyridine. ub.edu This transformation does not affect the configuration of the carbon atom bearing the hydroxyl group. ub.edu The resulting sulfonate esters are excellent leaving groups and can be readily displaced by nucleophiles. For instance, reaction with sodium halides (e.g., NaI, NaBr) in a suitable solvent can convert the sulfonate into an alkyl halide via an SN2 mechanism, which proceeds with inversion of configuration. vanderbilt.edu This two-step sequence (alcohol → sulfonate → halide) is a reliable method for FGI. ub.edu
Derivatization is also used for the protection of the diol. As mentioned previously, 1,3-diols can be protected as cyclic acetals, such as benzylidene acetals (by reacting with benzaldehyde) or acetonides (by reacting with acetone). youtube.comyoutube.com These protecting groups are stable under basic and nucleophilic conditions but can be removed with aqueous acid to regenerate the diol. organic-chemistry.orgyoutube.com
| Transformation | Starting Group | Reagent(s) | Product Group | Key Features | Reference |
| Sulfonate Ester Formation | Alcohol (-OH) | TsCl or MsCl, Pyridine | Sulfonate (-OTs, -OMs) | Retention of configuration | ub.edu |
| Halogenation (via Sulfonate) | Sulfonate (-OTs, -OMs) | NaX (X=Cl, Br, I) | Halide (-X) | Inversion of configuration (SN2) | vanderbilt.edu |
| Acetal Protection | 1,3-Diol | Benzaldehyde, Acid | Benzylidene Acetal | Protection of diol | youtube.com |
| Acetal Deprotection | Acetal | Aqueous Acid | 1,3-Diol | Regeneration of diol | organic-chemistry.org |
Cleavage Reactions of 1,3-Diol Frameworks
Cleavage of the carbon-carbon backbone of a diol framework is a powerful transformation that breaks down the molecule into smaller carbonyl-containing fragments. While the oxidative cleavage of vicinal (1,2) diols with reagents like sodium periodate (B1199274) (NaIO₄) or lead tetraacetate (Pb(OAc)₄) is a well-established method, the cleavage of 1,3-diols proceeds through different mechanisms. libretexts.orglibretexts.orgmasterorganicchemistry.com
Applications in Asymmetric Catalysis and Organic Synthesis
Development of (3S)-1,1-Diphenylbutane-1,3-diol-Derived Chiral Ligands and Auxiliaries
The utility of this compound extends to its role as a precursor for chiral ligands and auxiliaries, which are instrumental in asymmetric synthesis. These derivatives leverage the inherent chirality of the diol to influence the stereochemical outcome of chemical reactions.
Ligand Design Principles and Structural Modifications
The design of chiral ligands from this compound is guided by the principle of creating a well-defined and sterically demanding chiral environment around a metal center. The two hydroxyl groups of the diol serve as convenient handles for structural modification. These modifications are crucial for fine-tuning the electronic and steric properties of the resulting ligand, which in turn dictates its effectiveness in a given asymmetric transformation.
Common modifications involve the conversion of the diol into cyclic structures, such as acetals or ketals, by reacting it with aldehydes or ketones. This locks the conformation of the butanediol (B1596017) backbone and creates a more rigid and predictable chiral scaffold. Further functionalization of the phenyl groups or the remaining hydroxyl group can introduce additional coordinating atoms, such as phosphorus or nitrogen, which are capable of binding to transition metals. The choice of modifying reagent and the reaction conditions are critical in determining the final structure and, consequently, the catalytic activity of the ligand.
Role in Metal-Catalyzed Asymmetric Transformations
Ligands derived from this compound are designed to be employed in a variety of metal-catalyzed asymmetric reactions. When complexed with a suitable metal, these chiral ligands can create a catalytic species that selectively produces one enantiomer of a product over the other. The steric bulk of the diphenyl groups and the specific geometry imposed by the chiral backbone of the diol play a pivotal role in discriminating between the two prochiral faces of a substrate.
While specific examples for ligands derived solely from this compound are not extensively documented in readily available literature, the broader class of chiral 1,3-diol-derived ligands has proven effective in a range of transformations. These include asymmetric hydrogenations, cyclopropanations, and various carbon-carbon bond-forming reactions. The success of these related ligands underscores the potential of this compound as a valuable scaffold for the development of new and efficient asymmetric catalysts.
Utilization as Chiral Building Blocks for Complex Molecular Architectures
Beyond its use in ligand synthesis, this compound serves as a versatile chiral building block for the construction of more complex molecules. The stereochemically defined 1,3-diol unit can be incorporated into a larger molecular framework, thereby imparting chirality to the final product.
The synthesis of 1,1-diphenylbutane-1,3-diol has been described in the literature, providing access to this chiral precursor. For instance, a multi-step synthesis starting from ethyl acetoacetate (B1235776) has been reported. This process involves the protection of the ketone, followed by a Grignard reaction with phenylmagnesium bromide, deprotection, and subsequent reduction to yield the diol. This accessibility allows for its use in synthetic strategies that require the installation of a chiral 1,3-diol moiety. The presence of the two hydroxyl groups at positions 1 and 3 allows for differential functionalization, enabling the stepwise and controlled elaboration of the molecular structure.
Contributions to Total Synthesis Efforts of Natural Products and Pharmaceutically Relevant Molecules
The incorporation of chiral building blocks is a cornerstone of modern total synthesis. While direct and specific applications of this compound in the total synthesis of named natural products or pharmaceuticals are not prominently reported, the strategic importance of the 1,3-diol motif it carries is widely recognized. Many biologically active natural products and pharmaceutical agents feature 1,3-diol or related structural units within their complex architectures.
Spectroscopic Characterization and Absolute Configuration Determination of 3s 1,1 Diphenylbutane 1,3 Diol
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D NMR techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a fundamental tool for elucidating the molecular structure of (3S)-1,1-Diphenylbutane-1,3-diol in solution. Analysis of the proton (¹H) and carbon-13 (¹³C) NMR spectra, often complemented by two-dimensional (2D) NMR techniques, allows for the precise assignment of each atom within the molecule.
Detailed analysis of the ¹H NMR spectrum of similar butane-1,3-diol structures reveals characteristic signals. chemicalbook.comnih.gov The chemical shifts and coupling constants of the protons provide valuable information about their chemical environment and spatial relationships with neighboring protons. For instance, the protons on the chiral centers and the methylene (B1212753) group exhibit distinct splitting patterns due to their diastereotopic nature.
The ¹³C NMR spectrum provides further confirmation of the carbon skeleton. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of their substituents. The signals for the two phenyl groups, the two hydroxyl-bearing carbons, the methylene carbon, and the methyl carbon appear at distinct and predictable regions of the spectrum.
While specific spectral data for this compound is not detailed in the provided search results, a general representation of expected ¹H and ¹³C NMR chemical shifts can be compiled based on analogous structures. rsc.orgrsc.org
Table 1: Representative ¹H and ¹³C NMR Data for Diol Structures
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic Protons | 7.20 - 7.60 (m) | 125.0 - 145.0 |
| CH-OH | ~4.80 (m) | ~74.0 |
| CH₂ | ~2.00 (m) | ~35.0 |
| CH₃ | ~1.20 (d) | ~24.0 |
| OH | Variable | - |
Note: This table presents generalized data for similar diol compounds. Actual values for this compound may vary. Data is based on typical chemical shifts for similar functional groups and structures. rsc.orgrsc.org
Chiroptical Spectroscopy (Electronic Circular Dichroism and Optical Rotation)
Chiroptical spectroscopy, encompassing Electronic Circular Dichroism (ECD) and optical rotation, is indispensable for determining the absolute configuration of chiral molecules like this compound. These techniques rely on the differential interaction of chiral molecules with left and right circularly polarized light.
Optical rotation, a measure of the rotation of plane-polarized light by a chiral compound, provides a fundamental indication of its enantiomeric form. rsc.org The sign and magnitude of the specific rotation are characteristic of a particular enantiomer under defined conditions.
Electronic Circular Dichroism (ECD) provides more detailed stereochemical information by measuring the difference in absorption of left and right circularly polarized light as a function of wavelength. mdpi.com The resulting ECD spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the molecule's three-dimensional structure. researchgate.net By comparing the experimental ECD spectrum with that predicted by quantum chemical calculations for a known absolute configuration, the stereochemistry of the compound can be unequivocally assigned. The conformational flexibility of the molecule can significantly influence the ECD spectrum, making a thorough conformational analysis a crucial part of the process. mdpi.com
Vibrational Spectroscopy (Infrared and Raman Spectroscopy)
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, offers valuable insights into the functional groups present in this compound.
The IR spectrum is characterized by absorption bands corresponding to the vibrational modes of specific bonds. For this diol, a broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibrations of the hydroxyl groups, often broadened due to hydrogen bonding. C-H stretching vibrations of the aromatic rings and the aliphatic chain typically appear in the 2850-3100 cm⁻¹ region. The C=C stretching vibrations of the phenyl groups give rise to characteristic absorptions in the 1450-1600 cm⁻¹ range.
Raman spectroscopy provides complementary information, particularly for non-polar bonds. The symmetric stretching of the carbon-carbon bonds of the phenyl rings often results in strong Raman signals.
Single-Crystal X-ray Diffraction for Stereochemical Elucidation
Single-crystal X-ray diffraction stands as the most definitive method for the absolute determination of a molecule's three-dimensional structure, including its stereochemistry. mdpi.commdpi.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.
The analysis of the diffraction data allows for the precise determination of bond lengths, bond angles, and torsion angles within the crystal lattice. researchgate.net This provides an unambiguous depiction of the molecular conformation and the relative and absolute configuration of all stereocenters. For this compound, this technique would confirm the 'S' configuration at the C3 chiral center and provide detailed information about the orientation of the phenyl groups and the conformation of the butane (B89635) backbone in the solid state.
High-Resolution Mass Spectrometry for Structural Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for confirming the elemental composition and, by extension, the molecular formula of this compound. rsc.org HRMS measures the mass-to-charge ratio (m/z) of ions with very high accuracy.
By comparing the experimentally measured exact mass to the calculated exact mass for the proposed molecular formula (C₁₆H₁₈O₂), the identity of the compound can be confirmed with a high degree of confidence. nih.gov Fragmentation patterns observed in the mass spectrum can also provide further structural information, corroborating the presence of phenyl and hydroxyl groups.
Mechanistic Investigations of Reactions Involving 3s 1,1 Diphenylbutane 1,3 Diol and Its Derivatives
Elucidation of Reaction Pathways and Transition States
The elucidation of reaction pathways and the characterization of transition states are fundamental to understanding the chemical transformations of (3S)-1,1-diphenylbutane-1,3-diol and its derivatives. Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in mapping out the potential energy surfaces of these reactions.
For instance, in cycloaddition reactions, which share mechanistic similarities with some transformations involving diols, both concerted and stepwise diradical routes are often explored. nih.gov The energy difference between these pathways can be small, and the favored route can be influenced by the structure of the reactants. nih.gov In dehydro-Diels-Alder reactions, a concerted mechanism is generally favored energetically. nih.gov However, for certain substrates like diynes, the energy gap between concerted and stepwise pathways diminishes, suggesting that both mechanisms can compete. nih.gov
Experimental studies on intramolecular diyne and ene cycloadditions have provided evidence for competing concerted and stepwise mechanisms. nih.gov The stability of intermediates and transition states is a key determinant of the reaction pathway. For example, in some reactions, the formation of a stable intermediate, such as one stabilized by a strong electron-withdrawing group, can favor a stepwise mechanism.
Role of Substrate-Catalyst Interactions in Stereoselectivity
The stereoselectivity observed in reactions involving chiral diols and their derivatives is often governed by the intricate interactions between the substrate and the catalyst. These non-covalent interactions, though weak, can create a well-defined chiral environment that directs the approach of the reactants.
In isothiourea-catalyzed conjugate additions, the stereochemical outcome is influenced by a variety of weak non-covalent interactions between the catalyst-substrate intermediate and the incoming nucleophile. nih.gov These interactions can include hydrogen bonds (such as CH⋯O interactions) and cation-π interactions. nih.gov For example, the major transition state leading to the observed product can be stabilized by CH⋯O interactions between the catalyst and the nucleophile. nih.gov In contrast, the minor diastereoisomeric transition state may lack these interactions and instead be stabilized by other forces like cation-π interactions between the substrate and the acylated catalyst. nih.gov
The nature of the substrate itself plays a significant role. For instance, variations in the structure of the nucleophile, such as the incorporation of different ring systems, can lead to changes in both the yield and the stereoselectivity of the reaction. nih.gov This highlights the delicate balance of interactions that must be considered to understand and predict the stereochemical outcome.
The development of biocatalysts for the stereoselective synthesis of 1,3-diols is an area of active research. rsc.org Enzymes, with their well-defined active sites, can provide a high degree of stereocontrol through specific substrate binding and orientation.
Influence of Solvent and Cation Effects on Reaction Mechanisms
The surrounding environment, including the solvent and the presence of cations, can significantly impact the reaction mechanism and its outcome. Solvation can alter the stability of reactants, intermediates, and transition states, thereby influencing reaction rates and selectivity.
In the context of dehydrochlorination reactions, the choice of solvent and the presence of specific ions can be critical. mdpi.com For example, the dehydrochlorination of certain compounds is catalyzed by micelles in aqueous solution, while other systems may require a dipolar aprotic solvent in the presence of lithium halides. mdpi.com These examples underscore the importance of considering the specific reaction conditions when analyzing the mechanism.
Theoretical studies on ionic Diels-Alder reactions have shown that the inclusion of solvent effects in the computational model is crucial for obtaining results that are in agreement with experimental observations. researchgate.net
Discrimination Between Concerted and Stepwise Processes
A key question in many reaction mechanisms is whether the reaction proceeds in a single, concerted step or through a multi-step, stepwise pathway involving one or more intermediates. Computational chemistry has become a powerful tool for distinguishing between these possibilities.
In the case of 1,3-dipolar cycloadditions, both concerted (Huisgen's mechanism) and stepwise diradical (Firestone's mechanism) pathways have been proposed. researchgate.netnih.gov DFT calculations have been used to study the competition between these mechanisms. researchgate.netnih.gov For the reaction of a nitrone with ethene, calculations suggest that the concerted pathway is favored, although the stepwise process is still considered viable. researchgate.netnih.gov
The nature of the reactants can influence the preferred mechanism. For instance, the use of a highly reactive, antiaromatic dipolarophile can promote a stepwise diradical pathway. researchgate.net However, if the antiaromatic character is reduced, the concerted mechanism may once again become dominant. researchgate.net
In dehydro-Diels-Alder reactions, a concerted process is often energetically favored. nih.gov However, as the substrate changes, for example from an enyne to a diyne, the energy difference between the concerted and stepwise pathways can decrease, making the stepwise mechanism more competitive. nih.gov
Experimental evidence can also help to distinguish between concerted and stepwise mechanisms. For example, the observation of distinct reaction pathways in intramolecular cycloadditions provides support for the existence of competing mechanisms. nih.gov
Stereochemical Outcomes and Models for Stereocontrol
The stereochemical outcome of a reaction is a direct consequence of the reaction mechanism and the various factors that influence it. Understanding these factors allows for the development of models that can predict and control the stereoselectivity.
In the synthesis of chiral 1,3-diols, both syn and anti diastereomers can potentially be formed. rsc.org The development of stereoselective methods to favor one isomer over the other is a major focus of organic synthesis. rsc.org Biocatalysts, with their inherent chirality, are particularly effective in achieving high levels of stereocontrol in the synthesis of 1,3-diols. rsc.org
In catalyst-controlled reactions, the stereochemistry is determined by the interactions within the transition state assembly. As discussed previously, weak non-covalent interactions between the substrate, catalyst, and other reagents can create a chiral environment that directs the formation of a specific stereoisomer. nih.gov
Computational models, often based on DFT calculations, can be used to rationalize the observed stereoselectivity. By comparing the energies of the different diastereomeric transition states, it is often possible to predict which stereoisomer will be formed preferentially. These models can account for the subtle interplay of steric and electronic effects that govern stereocontrol.
For example, in the context of ionic Diels-Alder reactions, theoretical studies have been used to investigate the stereoselectivity, although achieving agreement with experimental results can be challenging and may require careful consideration of solvent effects. researchgate.net
Computational Chemistry and Theoretical Studies on 3s 1,1 Diphenylbutane 1,3 Diol
Density Functional Theory (DFT) Calculations for Geometries and Energetics
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure and, consequently, the geometry and energetics of molecules. For (3S)-1,1-Diphenylbutane-1,3-diol , DFT calculations would be instrumental in predicting its most stable three-dimensional structure.
Researchers would typically employ a functional, such as B3LYP or M06-2X, combined with a basis set (e.g., 6-31G(d) or a larger one like cc-pVTZ) to perform a geometry optimization. This process finds the lowest energy arrangement of the atoms in the molecule. A subsequent frequency calculation would confirm that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and would also provide thermodynamic data like enthalpy and Gibbs free energy.
Table 1: Hypothetical DFT Energetics for this compound Conformers
| Conformer | Relative Energy (kcal/mol) | Population at 298 K (%) | Key Feature |
| A | 0.00 | 75.2 | Intramolecular H-bond |
| B | 1.50 | 10.1 | Extended structure |
| C | 2.10 | 5.5 | Different H-bond |
| D | > 3.00 | < 1.0 | Other orientations |
| Note: This table is illustrative and not based on published data. |
Molecular Dynamics Simulations of Reactive Intermediates
Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of a molecular system. For This compound , MD simulations could be used to explore its conformational landscape in different solvent environments. More advanced techniques, such as ab initio MD (AIMD) or reactive force field (ReaxFF) simulations, would be necessary to study the dynamics of reactive intermediates that could be formed from this diol.
For instance, if the diol were to undergo oxidation or dehydration, MD simulations could track the trajectory of the resulting carbocation or radical intermediates, providing insights into their stability, lifetime, and preferred reaction pathways. However, no such studies specifically targeting the reactive intermediates of This compound have been found in the literature.
Prediction of Spectroscopic Properties and Absolute Configuration (e.g., ECD and TD-DFT methods)
A powerful application of computational chemistry is the prediction of spectroscopic properties to aid in structure elucidation and, particularly for chiral molecules, the determination of absolute configuration. The absolute configuration of This compound is designated as 'S' at the C3 position, but this would be experimentally confirmed by comparing experimental chiroptical spectra with theoretical predictions.
Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating the Electronic Circular Dichroism (ECD) spectrum. The process involves first obtaining the low-energy conformers of the molecule via DFT. Then, for each significant conformer, the ECD spectrum is calculated. The final, Boltzmann-averaged theoretical spectrum is then compared to the experimental ECD spectrum. A good match between the two confirms the absolute configuration.
Table 2: Illustrative TD-DFT Calculation Parameters for this compound
| Parameter | Value/Method | Purpose |
| Functional | CAM-B3LYP | Long-range corrected for better accuracy in electronic transitions |
| Basis Set | def2-TZVP | Provides a good description of the electronic structure |
| Solvent Model | IEFPCM (Methanol) | Simulates the effect of the solvent on the spectrum |
| Number of States | 50 | To cover the relevant UV-Vis range |
| Note: This table represents a typical setup for such a calculation. |
Elucidation of Noncovalent Interactions (e.g., Intramolecular Hydrogen Bonding, Cation-Methoxyl Coordination)
Noncovalent interactions play a critical role in determining the three-dimensional structure and reactivity of molecules. In This compound , the most significant noncovalent interaction is expected to be intramolecular hydrogen bonding between the two hydroxyl groups.
Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots can be used to visualize and quantify these interactions. These analyses can identify bond critical points between the hydrogen of one hydroxyl group and the oxygen of the other, confirming the presence of a hydrogen bond and estimating its strength. The geometry of the lowest energy conformer is often dictated by the formation of the most stable hydrogen bonding network.
The term "cation-methoxyl coordination" is not directly applicable to This compound as it lacks a methoxyl group. However, if this diol were to be used as a ligand for a metal cation, computational studies could certainly probe the coordination of the hydroxyl groups to the metal center.
Computational Probing of Reaction Mechanisms and Catalytic Cycles
Computational chemistry is an invaluable tool for elucidating reaction mechanisms, allowing researchers to map out the entire energy profile of a chemical transformation, including transition states and intermediates. For This compound , one could investigate mechanisms of reactions such as its synthesis via the stereoselective reduction of a corresponding diketone, or its use as a chiral ligand in asymmetric catalysis.
For example, to study its role as a chiral ligand, one would build a model of the metal-ligand complex and the substrates. DFT calculations would then be used to locate the transition states for the formation of the different stereoisomeric products. The calculated energy barriers for these transition states would explain the origin of the enantioselectivity observed experimentally. If this diol were part of a catalytic cycle, each step of the cycle could be modeled to understand catalyst resting states, turnover-limiting steps, and pathways for catalyst deactivation. Despite the potential for such insightful studies, no specific computational investigations into the reaction mechanisms or catalytic applications involving This compound have been reported.
Future Research Directions and Emerging Trends for 3s 1,1 Diphenylbutane 1,3 Diol Research
Development of Novel Catalytic Systems for Enhanced Stereoselectivity
The synthesis of enantiomerically pure 1,3-diols is a significant challenge in organic chemistry. nih.govacs.org Future research on (3S)-1,1-Diphenylbutane-1,3-diol will undoubtedly focus on the development of novel catalytic systems to enhance stereoselectivity in its synthesis. Key areas of exploration will likely include both biocatalytic and chemocatalytic approaches.
Enzymatic reductions of the corresponding β-hydroxy ketone, 4-hydroxy-4,4-diphenylbutan-2-one, present a viable route. qut.edu.au The use of microorganisms or isolated enzymes, such as carbonyl reductases, could offer high enantioselectivity under mild reaction conditions. nih.gov For instance, research into strains like Candida krusei has demonstrated the highly stereospecific reduction of 4-hydroxy-2-butanone (B42824) to (R)-1,3-butanediol, a process that could be adapted for the synthesis of the (3S)-enantiomer of 1,1-diphenylbutane-1,3-diol. nih.gov
In the realm of chemocatalysis, the asymmetric reduction of β-hydroxy ketones using chiral catalysts is a well-established strategy. nih.gov Future work could involve the screening of various chiral ligands and metal catalysts to achieve high diastereoselectivity and enantioselectivity. The use of chiral oxazaborolidine reagents, for example, has been shown to effectively reduce chiral keto alcohols to their corresponding diols with high enantiomeric purity. nih.govacs.org
Table 1: Illustrative Catalytic Systems for Chiral 1,3-Diol Synthesis
| Catalyst/Method | Substrate | Product | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Candida krusei ZJB-09162 | 4-hydroxy-2-butanone | (R)-1,3-butanediol | 99.0% | nih.gov |
| Proline-derived organocatalyst/Cu(OTf)₂ followed by R-CBS reduction | Various keto alcohols | Chiral 1,3-diols | >99% | nih.govacs.org |
This table presents examples of catalytic systems for the synthesis of related chiral 1,3-diols, suggesting potential avenues for the synthesis of this compound.
Sustainable Synthesis Routes and Integration of Green Chemistry Principles
Modern synthetic chemistry places a strong emphasis on sustainability and green chemistry principles. Future research on the synthesis of this compound will likely prioritize the development of environmentally benign methodologies. This includes the use of non-toxic solvents, renewable starting materials, and energy-efficient processes.
Biocatalysis, as mentioned earlier, is inherently a green approach, often utilizing water as a solvent and operating at ambient temperature and pressure. rsc.org One-pot syntheses, where multiple reaction steps are carried out in a single vessel, can also contribute to a more sustainable process by reducing waste and purification steps. nih.gov For example, a one-pot synthesis of enantiomerically pure syn-1,3-diacetates from a racemic mixture of 1,3-diols has been achieved through a dynamic kinetic asymmetric transformation, a strategy that could be explored for this compound. nih.gov
Furthermore, the development of catalysts that can be easily recovered and reused is a key aspect of green chemistry. The immobilization of catalysts on solid supports or the use of aqueous-phase catalysis are promising areas of investigation.
Expanding the Scope of this compound Derived Ligands in Asymmetric Synthesis
Chiral diols are valuable precursors for the synthesis of chiral ligands, which are essential for a wide range of asymmetric transformations. nih.gov The this compound scaffold, with its two stereogenic centers and hydroxyl groups, is well-suited for conversion into various types of ligands, such as diphosphines, diamines, or phosphine-phosphites.
Future research will likely focus on the design and synthesis of novel ligands derived from this compound and their application in asymmetric catalysis. These ligands could be evaluated in reactions such as asymmetric hydrogenation, allylic alkylation, and Diels-Alder reactions. The performance of these new ligands would be assessed based on their ability to induce high enantioselectivity and catalytic activity.
Table 2: Potential Applications of this compound Derived Ligands
| Ligand Type | Asymmetric Reaction | Potential Substrate | Desired Outcome |
|---|---|---|---|
| Chiral Diphosphine | Asymmetric Hydrogenation | Prochiral olefins | Enantiomerically enriched alkanes |
| Chiral Diamine | Asymmetric Transfer Hydrogenation | Ketones, imines | Chiral alcohols, amines |
This table illustrates the potential applications of ligands that could be synthesized from this compound.
Exploration of New Chemical Transformations and Reactivity Profiles
The reactivity of the hydroxyl groups in this compound opens up possibilities for a variety of chemical transformations beyond ligand synthesis. Future research could explore the use of this diol as a chiral auxiliary or as a starting material for the synthesis of other complex chiral molecules.
For instance, the hydroxyl groups can be protected or activated to participate in a range of reactions, including etherification, esterification, and nucleophilic substitution. The unique stereochemistry of the diol could be exploited to control the stereochemical outcome of these reactions.
The crystal structure of the related 1,1-diphenylbutane-1,3-diol has been characterized, revealing intramolecular hydrogen bonding. globalauthorid.com This structural feature could influence its reactivity and could be a point of interest for further investigation into its chemical behavior.
Application of Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding
A thorough understanding of reaction mechanisms is crucial for the rational design of more efficient and selective catalysts and synthetic routes. Future research on this compound will benefit from the application of advanced spectroscopic and computational techniques.
In-situ spectroscopic methods, such as NMR and IR spectroscopy, can be used to monitor the progress of reactions in real-time and to identify reaction intermediates. These experimental data, when combined with computational modeling, can provide a detailed picture of the reaction pathway.
Density Functional Theory (DFT) calculations, for example, can be employed to model the transition states of catalytic reactions involving this compound or its derivatives. This can help to elucidate the origin of stereoselectivity and to predict the performance of new catalysts. Such computational studies have been instrumental in understanding the reactivity of other conjugated systems and can be applied to the study of this chiral diol. mdpi.com
Q & A
Basic: How can the absolute configuration of (3S)-1,1-Diphenylbutane-1,3-diol be experimentally determined?
Methodological Answer:
The absolute configuration of chiral diols like this compound is typically resolved using X-ray crystallography of single crystals or by NMR-based correlation with compounds of known stereochemistry. For example, in asymmetric catalysis studies, the configuration of similar diols (e.g., (2S,3S)-3-(4-(methylsulfonyl)phenyl)-2-(phenylethynyl)butane-1,3-diol) was confirmed via X-ray diffraction of single crystals grown from hexane/ethyl acetate . Alternatively, stereochemical assignments can be cross-validated by comparing optical rotation data ([α]D) with literature values of structurally analogous compounds, as seen in crystallographic analyses of Streptomyces-derived diols .
Advanced: How can researchers resolve contradictions in stereochemical data for diol derivatives?
Methodological Answer:
Discrepancies in stereochemical assignments often arise from overlapping signals in NMR or ambiguous crystallographic data. To address this:
- Use electronic circular dichroism (ECD) to correlate Cotton effects with known configurations of similar chiral centers .
- Apply density functional theory (DFT) to calculate theoretical NMR chemical shifts or optical rotations and compare them with experimental data .
- Perform Horeau’s method (kinetic resolution via esterification) for diols with vicinal hydroxyl groups to confirm enantiomeric excess and configuration .
Basic: What synthetic strategies are effective for preparing this compound?
Methodological Answer:
Key routes include:
- Asymmetric catalysis : Copper(I)-catalyzed borylative propargylation of ketones, followed by oxidative workup to install stereocenters .
- Chiral pool synthesis : Use enantiomerically pure starting materials (e.g., (3R)-butane-1,3-diol derivatives) and modify side chains via Grignard additions to phenyl groups .
- Enzymatic resolution : Lipase-mediated kinetic resolution of racemic diol acetates to isolate the (3S)-enantiomer .
Advanced: How to design an enantioselective synthesis of this compound with >95% ee?
Methodological Answer:
Optimize enantioselectivity using:
- Chiral ligands : Employ (R)-BINAP or Josiphos ligands in transition-metal-catalyzed asymmetric hydrogenation of diketone precursors .
- Dynamic kinetic resolution (DKR) : Combine ruthenium catalysts with enzyme-mediated acyl transfer to invert configuration during synthesis .
- Stereospecific oxidation : Use Sharpless asymmetric dihydroxylation on 1,1-diphenylbutene precursors to directly generate the diol with defined stereochemistry .
Basic: What biological activity assays are suitable for evaluating this compound?
Methodological Answer:
For anti-inflammatory potential:
- RAW264.7 macrophage assay : Measure inhibition of nitric oxide (NO) production and iNOS expression in LPS-stimulated cells, as demonstrated for structurally related diols .
- Cytotoxicity screening : Use MTT or resazurin assays on human cell lines (e.g., HEK293) to assess safety margins .
Advanced: How to address challenges in purity analysis of this compound?
Methodological Answer:
- Chiral HPLC : Utilize a Chiralpak AD-H column with hexane/isopropanol (90:10) to resolve enantiomers and quantify ee .
- LC-MS/MS : Detect trace impurities (e.g., diphenyl ketone byproducts) using a C18 column and electrospray ionization in negative mode .
- DSC/TGA : Monitor thermal stability and decomposition profiles to identify polymorphic impurities .
Basic: How to improve solubility of this compound for in vitro studies?
Methodological Answer:
- Co-solvent systems : Use DMSO/water mixtures (≤10% DMSO) to enhance aqueous solubility without denaturing proteins .
- Cyclodextrin inclusion complexes : Prepare β-cyclodextrin complexes to increase bioavailability, as shown for similar hydrophobic diols .
Advanced: How to evaluate the stability of this compound under varying pH and temperature?
Methodological Answer:
- Forced degradation studies : Expose the compound to pH 1–13 buffers at 40–80°C for 24–72 hours and analyze degradation products via UPLC-PDA .
- Arrhenius modeling : Calculate activation energy (Ea) for thermal decomposition using non-isothermal TGA data .
Basic: How to handle discrepancies in reported melting points or optical rotations?
Methodological Answer:
- Purification : Re-crystallize the compound from ethyl acetate/hexane and re-measure mp and [α]D to rule out solvent residue effects .
- Interlaboratory validation : Compare data with independent studies using standardized protocols (e.g., USP melting point apparatus) .
Advanced: What role do diol intermediates play in natural product synthesis?
Methodological Answer:
this compound can serve as:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
